2-(2-Furfuryl-2-naphthylethoxy)triethylamine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is a complex organic compound that features a combination of furan, naphthalene, and ethanamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate typically involves multiple steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of furan and naphthalene derivatives under specific conditions to form the propoxy intermediate.
Amine Alkylation: The intermediate is then subjected to alkylation with diethylamine to form the ethanamine derivative.
Fumarate Salt Formation: Finally, the ethanamine derivative is reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate can undergo various chemical reactions, including:
Oxidation: The furan and naphthalene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May have pharmacological properties that could be explored for therapeutic uses.
Industry: Could be used in the development of new materials or as a component in industrial processes.
Wirkmechanismus
The mechanism by which N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2-(3-(furan-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(2-(naphthalen-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(3-(furan-2-yl)-2-(phenyl)propoxy)ethanamine
Uniqueness
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is unique due to the combination of furan and naphthalene rings, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
73953-93-2 |
---|---|
Molekularformel |
C27H33NO6 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,N-diethyl-2-[3-(furan-2-yl)-2-naphthalen-2-ylpropoxy]ethanamine |
InChI |
InChI=1S/C23H29NO2.C4H4O4/c1-3-24(4-2)13-15-25-18-22(17-23-10-7-14-26-23)21-12-11-19-8-5-6-9-20(19)16-21;5-3(6)1-2-4(7)8/h5-12,14,16,22H,3-4,13,15,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JOMVPCJSQWVZMA-WLHGVMLRSA-N |
Isomerische SMILES |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.